4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline
Brand Name: Vulcanchem
CAS No.: 121717-35-9
VCID: VC2331260
InChI: InChI=1S/C12H9N3S/c13-9-5-3-8(4-6-9)11-15-10-2-1-7-14-12(10)16-11/h1-7H,13H2
SMILES: C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)N
Molecular Formula: C12H9N3S
Molecular Weight: 227.29 g/mol

4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline

CAS No.: 121717-35-9

Cat. No.: VC2331260

Molecular Formula: C12H9N3S

Molecular Weight: 227.29 g/mol

* For research use only. Not for human or veterinary use.

4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline - 121717-35-9

Specification

CAS No. 121717-35-9
Molecular Formula C12H9N3S
Molecular Weight 227.29 g/mol
IUPAC Name 4-([1,3]thiazolo[5,4-b]pyridin-2-yl)aniline
Standard InChI InChI=1S/C12H9N3S/c13-9-5-3-8(4-6-9)11-15-10-2-1-7-14-12(10)16-11/h1-7H,13H2
Standard InChI Key IVSNYGRJULLELG-UHFFFAOYSA-N
SMILES C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)N
Canonical SMILES C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)N

Introduction

Fundamental Chemical Properties and Structure

4-( Thiazolo[5,4-b]pyridin-2-yl)aniline (CAS No. 121717-35-9) is characterized by a molecular formula of C12H9N3S with a molecular weight of 227.28 g/mol . The compound features a bicyclic thiazolo[5,4-b]pyridine core with an aniline group attached at the 2-position of the thiazole ring. This structural arrangement creates a molecule with multiple nitrogen atoms and a sulfur atom, providing numerous sites for hydrogen bonding and other molecular interactions.

Structural Identification Data

The compound can be identified using the following chemical identifiers:

ParameterValue
CAS Number121717-35-9
Molecular FormulaC12H9N3S
Molecular Weight227.28 g/mol
IUPAC Name4-( thiazolo[5,4-b]pyridin-2-yl)aniline
InChI KeyQRWGZPQIVISXGY-UHFFFAOYSA-N
SMILESC1=CC(=CC(=C1)N)C2=NC3=C(S2)N=CC=C3

The structural features of this compound contribute to its potential interactions with biological targets. The thiazole ring, fused with the pyridine ring, forms a rigid planar structure that can participate in π-stacking interactions with aromatic amino acid residues in proteins . Meanwhile, the aniline group can serve as both a hydrogen bond donor and acceptor, enhancing the compound's ability to bind to diverse biological targets.

Physical and Chemical Properties

The physical and chemical properties of 4-( Thiazolo[5,4-b]pyridin-2-yl)aniline are essential for understanding its behavior in biological systems and its potential applications in medicinal chemistry.

PropertyValue/Description
Physical StateSolid at room temperature
ColorTypically pale yellow to off-white
SolubilityLimited solubility in water; better solubility in organic solvents such as DMSO, DMF, and alcohols
LogPExpected to be moderately lipophilic due to the aromatic rings

Chemical Reactivity

The reactivity of 4-( Thiazolo[5,4-b]pyridin-2-yl)aniline is primarily determined by its functional groups:

  • The primary amine (-NH2) group of the aniline moiety can participate in nucleophilic substitution reactions and can be modified through various transformations such as acylation, alkylation, and condensation reactions.

  • The thiazole ring contains a nucleophilic nitrogen and an electrophilic carbon, allowing for diverse chemical transformations.

  • The pyridine ring can undergo electrophilic substitution reactions, albeit with reduced reactivity compared to benzene due to the electron-withdrawing effect of the nitrogen atom.

Synthesis Methods and Pathways

The synthesis of thiazolo[5,4-b]pyridine derivatives follows several established pathways, which can be adapted for the specific preparation of 4-( Thiazolo[5,4-b]pyridin-2-yl)aniline.

Common Synthetic Approaches

Based on the synthesis of related compounds, the preparation of 4-( Thiazolo[5,4-b]pyridin-2-yl)aniline likely involves the following key steps:

  • Formation of the thiazole ring through cyclization reactions, often involving thioamides or thioureas as key intermediates .

  • Construction of the fused pyridine-thiazole system, which can be accomplished through various methods including:

    • Cyclization of appropriate 2-aminopyridine derivatives with thiocyanate reagents

    • Reactions involving 3-amino-2-chloropyridines with potassium thiocyanate

    • The Hügershoff reaction, which involves bromine-mediated cyclization of thiourea derivatives

  • Introduction of the aniline group at the 2-position of the thiazole ring, which can be achieved through:

    • Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings

    • Direct condensation reactions with appropriate aniline derivatives

Specific Synthetic Route

A plausible synthetic route for 4-( Thiazolo[5,4-b]pyridin-2-yl)aniline could involve:

  • Starting with 3-amino-2-chloropyridine and forming the thiazole ring through reaction with potassium thiocyanate

  • Further functionalization to introduce the aniline group at the 2-position, possibly through Suzuki-Miyaura coupling with an appropriate boronic acid derivative

This synthetic approach is supported by the methods described for related thiazolopyridine compounds in the literature .

Biological Activities and Pharmacological Properties

Thiazolo[5,4-b]pyridine derivatives, including compounds structurally similar to 4-( Thiazolo[5,4-b]pyridin-2-yl)aniline, have demonstrated a wide range of biological activities. While specific data for 4-( Thiazolo[5,4-b]pyridin-2-yl)aniline itself may be limited, the activities of closely related compounds provide valuable insights.

Kinase Inhibitory Activity

Thiazolo[5,4-b]pyridine derivatives have shown significant activity as kinase inhibitors, particularly against phosphoinositide 3-kinase (PI3K). A study identified novel thiazolo[5,4-b]pyridine derivatives as potent PI3K inhibitors, with some compounds exhibiting IC50 values in the nanomolar range . For example, compound 19a from this series demonstrated highly potent inhibition of PI3Kα, PI3Kγ, and PI3Kδ with IC50 values of 3.4 nM, 1.8 nM, and 2.5 nM, respectively .

c-KIT Inhibitory Activity

Recent research has identified thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors capable of overcoming imatinib resistance . This finding is particularly significant for the development of alternative treatments for gastrointestinal stromal tumors (GISTs) and certain leukemias where c-KIT mutations play a critical role.

Other Biological Activities

Based on the properties of structurally similar compounds, 4-( Thiazolo[5,4-b]pyridin-2-yl)aniline may exhibit:

  • Antibacterial and antifungal properties

  • Anti-inflammatory activity

  • Potential anticancer effects through various mechanisms including kinase inhibition

  • Possible neurological activities

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of thiazolo[5,4-b]pyridine derivatives provides insights into how structural modifications might affect the biological activity of 4-( Thiazolo[5,4-b]pyridin-2-yl)aniline.

Key Structural Features Influencing Activity

Several structural elements of thiazolo[5,4-b]pyridine derivatives have been identified as critical for their biological activities:

  • The thiazolo[5,4-b]pyridine scaffold serves as a hinge-binding motif in PI3K kinase inhibitors, with the nitrogen atoms forming hydrogen bonds with key residues in the ATP-binding pocket .

  • Substitution at the 2-position of the thiazole ring (where the aniline group is located in our compound of interest) significantly influences biological activity and selectivity.

  • The aniline group can participate in hydrogen bonding interactions with target proteins, contributing to both potency and selectivity.

Comparison with Related Compounds

The table below compares 4-( Thiazolo[5,4-b]pyridin-2-yl)aniline with structurally related compounds:

CompoundStructural DifferencesPotential Impact on Activity
2-(Thiazolo[5,4-b]pyridin-2-yl)anilineAniline at the 2-position instead of the 4-positionMay alter binding orientation and selectivity for target proteins
3-( Thiazolo[5,4-b]pyridin-2-yl)anilineAniline at the 3-position instead of the 4-positionDifferent substitution pattern affects solubility and reactivity
(2-Methyl-4- thiazolo[5,4-b]pyridin-2-ylphenyl)amineAdditional methyl group on the phenyl ringEnhanced lipophilicity may improve cell permeability
N,N-diethyl-4-(triazolo[4,5-b]pyridin-2-yl)anilineContains a triazole instead of a thiazole and has N,N-diethyl substitutionDifferent electronic properties and increased steric bulk may alter binding characteristics

Recent Research and Future Directions

Recent research on thiazolo[5,4-b]pyridine derivatives has focused on expanding their applications and improving their pharmacological properties.

Recent Studies

Recent studies have identified thiazolo[5,4-b]pyridine derivatives as:

  • Potent and selective PI3K inhibitors with nanomolar IC50 values, demonstrating their potential in cancer treatment .

  • Novel c-KIT inhibitors capable of overcoming imatinib resistance, opening new avenues for treating resistant cancers .

  • Compounds with diverse biological activities, including antimicrobial and anti-inflammatory properties, highlighting their versatility as potential therapeutic agents.

Future Research Directions

Future research on 4-( Thiazolo[5,4-b]pyridin-2-yl)aniline and related compounds may focus on:

  • Structure optimization to enhance potency, selectivity, and pharmacokinetic properties.

  • Exploration of additional biological targets and activities beyond those currently known.

  • Development of dual-target or multi-target inhibitors by combining the thiazolo[5,4-b]pyridine scaffold with other pharmacophores.

  • Investigation of potential synergistic effects when used in combination with established therapies.

  • Detailed mechanistic studies to better understand how these compounds interact with their biological targets.

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